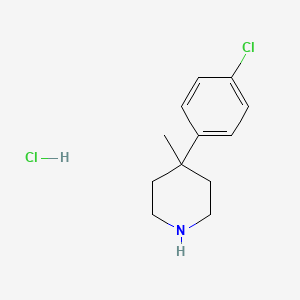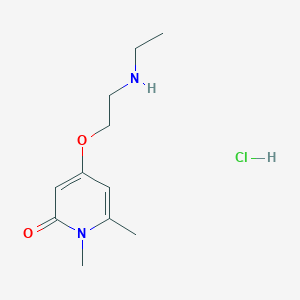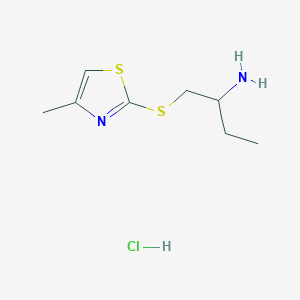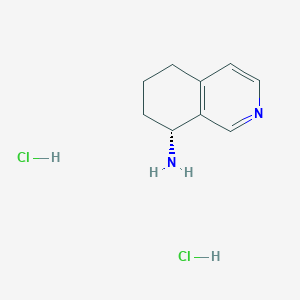![molecular formula C7H5Cl2N3 B1457791 Chlorure de 4-chloropyrido[3,4-d]pyrimidine CAS No. 1820642-26-9](/img/structure/B1457791.png)
Chlorure de 4-chloropyrido[3,4-d]pyrimidine
Vue d'ensemble
Description
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N3 . It is used in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines with cytokinin activity .
Synthesis Analysis
The synthesis of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves several steps. One method involves the reaction of 2-chloro-5-aminopyridine-4-carboxamide with CS2 in the presence of DBU .Molecular Structure Analysis
The molecular structure of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride consists of a pyridine ring fused with a pyrimidine ring, with a chlorine atom attached to the fourth carbon of the pyridine ring .Chemical Reactions Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions. For instance, it can be used as a reactant in the synthesis of isomeric 4-substituted aminopyrido[4,3-d]pyrimidines .Physical and Chemical Properties Analysis
4-Chloropyrido[3,4-d]pyrimidine hydrochloride has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 142 .Applications De Recherche Scientifique
Antagonistes du récepteur humain des chimiokines CXCR2
4-Chloropyrido[3,4-d]pyrimidine: les dérivés ont été explorés comme antagonistes du récepteur humain des chimiokines CXCR2 . Ce récepteur est impliqué dans diverses maladies inflammatoires, auto-immunes et neurodégénératives, ainsi que dans le cancer. En inhibant CXCR2, ces composés pourraient potentiellement servir d'agents thérapeutiques pour traiter ces troubles.
Échafaudage pour les inhibiteurs de kinases
L'échafaudage de pyrido[3,4-d]pyrimidine est utilisé en chimie médicinale pour développer des inhibiteurs de kinases puissants . Ces inhibiteurs sont des candidats prometteurs pour la thérapie anticancéreuse et sont également étudiés pour le traitement des troubles cutanés inflammatoires, tels que la dermatite atopique.
Applications anti-inflammatoires
Des composés de pyrido[3,4-d]pyrimidine ont été synthétisés et évalués pour leurs activités anti-inflammatoires . Ces composés pourraient jouer un rôle important dans le développement de nouveaux médicaments anti-inflammatoires.
Synthèse de pyrimidines fonctionnellement vitales
Le composé a été utilisé dans la synthèse de pyrimidines fonctionnellement importantes . Ces pyrimidines sont essentielles dans diverses réactions chimiques et pourraient être des intermédiaires clés dans la fabrication pharmaceutique.
Recherche en immunologie
Compte tenu de son rôle dans l'antagonisme de CXCR2, le chlorure de 4-chloropyrido[3,4-d]pyrimidine est susceptible de faire l'objet de recherches en immunologie . Il pourrait aider à comprendre les mécanismes de la réponse immunitaire et à développer des traitements pour les maladies liées au système immunitaire.
Recherche sur les maladies neurodégénératives
Comme CXCR2 est impliqué dans les maladies neurodégénératives, des composés basés sur le This compound pourraient être utilisés pour rechercher des traitements potentiels pour des affections telles que la maladie d'Alzheimer et la maladie de Parkinson .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride is the human chemokine receptor CXCR2 . This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .
Mode of Action
4-Chloropyrido[3,4-d]pyrimidine hydrochloride acts as an antagonist of the CXCR2 receptor . By binding to this receptor, it prevents the normal signaling cascade initiated by the binding of chemokines like CXCL1, CXCL2, and CXCL8 . This results in a reduction in the recruitment of neutrophils, thereby modulating the immune response .
Biochemical Pathways
The action of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride primarily affects the CXCR2 signaling pathway . This pathway is involved in the immune response, specifically in the recruitment of neutrophils to sites of inflammation . By antagonizing the CXCR2 receptor, 4-Chloropyrido[3,4-d]pyrimidine hydrochloride disrupts this pathway, leading to a decrease in neutrophil recruitment .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride’s action are primarily related to its antagonistic effect on the CXCR2 receptor . By preventing the activation of this receptor, it reduces the recruitment of neutrophils to sites of inflammation . This can modulate the immune response and potentially reduce inflammation .
Analyse Biochimique
Biochemical Properties
4-Chloropyrido[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an antagonist of the human chemokine receptor CXCR2 . This receptor is involved in the chemo-attraction of circulating immune cells, such as neutrophils, to sites of inflammation . By inhibiting CXCR2, 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can modulate the immune response, potentially reducing inflammation and associated tissue damage. The compound interacts with the receptor through binding interactions that block the receptor’s activity, thereby preventing the recruitment of immune cells to the site of inflammation .
Cellular Effects
The effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride on various types of cells and cellular processes are significant. By antagonizing the CXCR2 receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . This can lead to decreased inflammation and tissue damage in conditions such as autoimmune diseases, neurodegenerative diseases, and cancer . Additionally, the compound’s impact on cell signaling pathways can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves its binding interactions with the CXCR2 receptor . By binding to this receptor, the compound inhibits its activity, preventing the recruitment of immune cells to sites of inflammation . This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . Additionally, the compound may influence other signaling pathways and gene expression, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific storage conditions, such as being stored in an inert atmosphere at -20°C .
Dosage Effects in Animal Models
The effects of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can vary with different dosages in animal models. Studies have shown that the compound can exert dose-dependent effects on inflammation and immune response . At lower doses, it may effectively reduce inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or immunosuppression . Understanding the dosage effects is crucial for determining the therapeutic window and potential clinical applications of the compound .
Metabolic Pathways
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects .
Transport and Distribution
The transport and distribution of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride within cells and tissues are critical for its activity and efficacy . The compound may interact with specific transporters or binding proteins that influence its localization and accumulation within cells . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZLCXLNIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)


![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)






![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)
![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)
